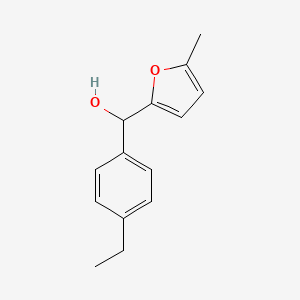

4-Ethylphenyl-(5-methyl-2-furyl)methanol

Description

4-Ethylphenyl-(5-methyl-2-furyl)methanol is a furan-substituted benzyl alcohol derivative characterized by a 4-ethylphenyl group attached to a hydroxymethyl moiety and a 5-methyl-2-furyl substituent. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 224.28 g/mol.

The compound is synthesized via nucleophilic addition or condensation reactions, analogous to methods used for related furyl alcohols. For example, Grignard reactions between 5-methyl-2-furylmagnesium bromide and substituted benzaldehydes, followed by reduction, are plausible synthetic routes .

Properties

IUPAC Name |

(4-ethylphenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-11-5-7-12(8-6-11)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPODLMHHYKNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=C(O2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with 5-methylfurfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Hydrochloric acid for halogenation, ammonia for amination.

Major Products Formed

Oxidation: 4-Ethylphenyl-(5-methyl-2-furyl)aldehyde or 4-Ethylphenyl-(5-methyl-2-furyl)ketone.

Reduction: 4-Ethylphenyl-(5-methyl-2-furyl)methane.

Substitution: 4-Ethylphenyl-(5-methyl-2-furyl)chloride or 4-Ethylphenyl-(5-methyl-2-furyl)amine.

Scientific Research Applications

4-Ethylphenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl or furyl rings, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

The 5-methyl group on the furan ring improves lipophilicity, which may influence membrane permeability in bioactive derivatives .

Synthetic Pathways: Compounds like 3-Methoxyphenyl-(5-methyl-2-furyl)methanol are synthesized via Claisen-Schmidt condensation between 5-methyl-2-furyl ketones and substituted benzaldehydes, followed by borohydride reduction . Thiophenyl analogs (e.g., 4-Ethylthiophenyl-(2-furyl)methanol) require thiolation steps, introducing sulfur for applications in coordination chemistry .

Biological and Industrial Relevance: The EFSA evaluated 3-(5-methyl-2-furyl)butanal as a flavoring agent, suggesting that furyl alcohols with alkyl/aryl substituents may have low toxicity thresholds . Nitrofuran derivatives (e.g., nitrofuryl thiazoles) demonstrate carcinogenicity in rodents, highlighting the importance of substituent choice in toxicological profiles .

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.